molecular formula C10H12AsNO4S B14732942 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine CAS No. 6288-64-8

4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine

Cat. No.: B14732942
CAS No.: 6288-64-8
M. Wt: 317.20 g/mol
InChI Key: IWDSLDAFUXXGEC-UHFFFAOYSA-N
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Description

4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine is a chemical compound that features a morpholine ring bonded to a phenyl group, which is further substituted with an oxoarsanyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine typically involves the following steps:

    Formation of the Phenylsulfonyl Intermediate: The initial step involves the sulfonylation of a phenyl ring. This can be achieved by reacting phenylsulfonyl chloride with a suitable base such as triethylamine in an organic solvent like dichloromethane.

    Introduction of the Oxoarsanyl Group: The oxoarsanyl group can be introduced by reacting the phenylsulfonyl intermediate with an arsenic-containing reagent under controlled conditions.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring by reacting the intermediate with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxoarsanyl group to different arsenic-containing functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.

Scientific Research Applications

4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other arsenic-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic metabolism.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine involves its interaction with molecular targets such as enzymes and proteins. The oxoarsanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}aniline
  • 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}piperidine
  • 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}thiomorpholine

Uniqueness

4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the oxoarsanyl and sulfonyl groups with the morpholine ring makes this compound particularly versatile and valuable in various research applications.

Properties

CAS No.

6288-64-8

Molecular Formula

C10H12AsNO4S

Molecular Weight

317.20 g/mol

IUPAC Name

4-(4-arsorosophenyl)sulfonylmorpholine

InChI

InChI=1S/C10H12AsNO4S/c13-11-9-1-3-10(4-2-9)17(14,15)12-5-7-16-8-6-12/h1-4H,5-8H2

InChI Key

IWDSLDAFUXXGEC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[As]=O

Origin of Product

United States

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